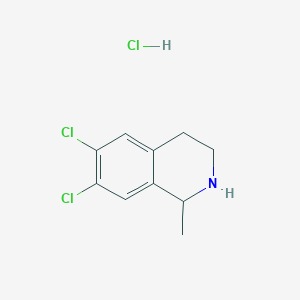

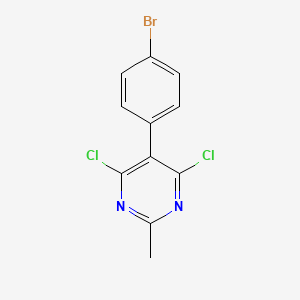

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

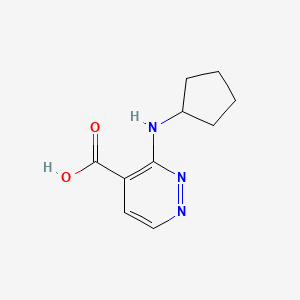

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is considered to alter the function of dopaminergic neurons in the central nervous system .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the Inchi Code: 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a molecular weight of 252.57, a storage temperature of room temperature (RT), and it appears as a powder .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Effects

- Analgesic and Anti-Inflammatory Activity : A study highlighted the potential of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a non-narcotic analgesic with pronounced anti-inflammatory effects. This compound demonstrated significant analgesic and anti-inflammatory activity in various doses, which can be relevant in medical practice (Rakhmanova et al., 2022).

Neurological Research

- Neurotoxicity and Neuroprotection : Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, including 6,7-dichloro variants, indicates their potential in the study of Parkinson's disease and other neurological disorders. For example, N-methylated tetrahydroisoquinolines were investigated for their dopaminergic neurotoxic properties, which could contribute to understanding Parkinson's disease pathology (Naoi et al., 1993). Additionally, novel endogenous amines related to tetrahydroisoquinoline, identified in both parkinsonian and normal human brains, offer insights into biochemical processes in neurological diseases (Niwa et al., 1991).

Antiglioma Activity

- Discovery of Antiglioma Activity : A study identified biaryl 1,2,3,4-tetrahydroisoquinoline derivatives with antiglioma activity. These compounds selectively blocked the growth of C6 glioma cells while not affecting normal astrocytes, indicating potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).

Synthesis and Biological Activity

- Local Anesthetic Activity and Toxicity Studies : A study on the synthesis and biological activity of isoquinoline alkaloids, including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationships (Azamatov et al., 2023).

Safety And Hazards

The safety information for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEGXUPRXFFQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)

![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)

amine](/img/structure/B1459110.png)

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

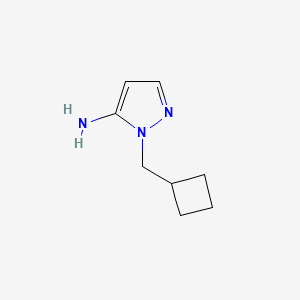

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)